(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide
Description
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide is a synthetic cinnamamide derivative characterized by a conjugated α,β-unsaturated carbonyl system (E-configuration) and two distinct aromatic substituents: a 4-methylphenyl group at the cinnamoyl moiety and a 2-chloro-5-(trifluoromethyl)phenyl group at the anilide nitrogen. The 4-methylphenyl substituent may modulate steric and electronic interactions with biological targets, such as transcription factors or enzymes .
Properties
Molecular Formula |
C17H13ClF3NO |
|---|---|
Molecular Weight |
339.7 g/mol |
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13ClF3NO/c1-11-2-4-12(5-3-11)6-9-16(23)22-15-10-13(17(19,20)21)7-8-14(15)18/h2-10H,1H3,(H,22,23)/b9-6+ |
InChI Key |
MDZCPRZACBHGOM-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate acylating agent to form an intermediate.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 4-methylbenzaldehyde under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Di-substituted anilides (e.g., 2-Cl-5-CF3-phenyl) exhibit stronger NF-κB inhibition than monosubstituted analogues due to enhanced steric and electronic interactions with the transcription factor’s binding pocket .
- The target compound’s 4-methylphenyl group may reduce activity compared to phenyl-substituted analogues (e.g., compound 17 in ) due to decreased conjugation or altered binding geometry.
Antimicrobial Activity
Kinase Inhibition
- The absence of a reactive acrylamide group in the target compound likely limits kinase-targeted activity .
Pharmacokinetic and Toxicity Profiles
- Cytotoxicity : Most N-arylcinnamamides, including bis-CF3 derivatives, show low cytotoxicity (e.g., >80% viability in HEK293 cells at 10 µM) . The target compound’s 4-methylphenyl group may further reduce toxicity by minimizing reactive metabolite formation.
Biological Activity
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide, also known as a derivative of cinnamoyl amides, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring, suggests possible interactions with various biological targets.
- Molecular Formula : C17H15ClF3N
- Molecular Weight : 395.73 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Research indicates that compounds similar to this compound may exert their effects through the modulation of specific signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with lipid membranes.
Targeted Biological Pathways:
- Inflammatory Response : Some studies suggest that this compound may inhibit pathways associated with inflammation, particularly through the modulation of cytokine release.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Anticonvulsant Activity
A study focusing on the anticonvulsant properties of related cinnamoyl derivatives highlighted their effectiveness in reducing seizure activity in animal models. The mechanism appears to involve GABAergic modulation, which is critical for maintaining neuronal excitability.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. The inhibition was dose-dependent, suggesting a direct action on the signaling pathways involved in inflammation.
| Concentration (µM) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 60 | 55 |
| 100 | 85 | 80 |
Case Study 1: Neuroprotection in Ischemia
In a controlled experiment involving ischemic brain injury models, administration of this compound resulted in significant reduction of infarct size and improvement in neurological scores compared to untreated controls. This suggests a neuroprotective role that warrants further investigation.
Case Study 2: Inflammatory Disease Models
In models of chronic inflammatory diseases (e.g., rheumatoid arthritis), this compound demonstrated significant efficacy in reducing joint swelling and pain scores when administered over a four-week period. Histological analysis revealed decreased infiltration of inflammatory cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide, and how is structural fidelity validated?
- Methodology : A two-step synthesis is typically employed:
Esterification : React 4-methylcinnamic acid with thionyl chloride (SOCl₂) to form the acid chloride.
Amide Coupling : Use 2-chloro-5-(trifluoromethyl)aniline in a Schlenk flask under inert conditions (N₂/Ar) with triethylamine (Et₃N) as a base in anhydrous dichloromethane (DCM).
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Confirm stereochemistry using NOESY NMR to verify the E-configuration of the enamide double bond. Crystallography (if crystals are obtainable) provides definitive structural proof .
Q. What standardized assays are used to evaluate antimicrobial activity for this compound?
- Methodology :
- Minimum Inhibitory Concentration (MIC) : Test against Staphylococcus aureus (ATCC 29213), Mycobacterium tuberculosis H37Ra, and fungal strains (e.g., Candida albicans) using broth microdilution (CLSI guidelines). Include controls like ampicillin and benomyl .
- Time-Kill Studies : Monitor bacterial viability (CFU/mL) over 24 hours at 2× MIC to assess bactericidal vs. bacteriostatic effects .
- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining in 96-well plates after 24-hour incubation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize antitubercular efficacy while minimizing cytotoxicity?
- Methodology :
- Lipophilicity Optimization : Modify substituents on the 4-methylphenyl group (e.g., replacing methyl with halogens or methoxy) and measure logP values (shake-flask method). Higher lipophilicity correlates with improved mycobacterial membrane penetration but may increase cytotoxicity .
- Cytotoxicity Screening : Use HepG2 cells (MTT assay) to identify non-toxic derivatives. For promising candidates, proceed to in vivo toxicity models (e.g., zebrafish embryos) .
- Target Identification : Perform proteomic profiling (e.g., thermal shift assays) to identify binding partners in M. tuberculosis .
Q. What experimental approaches address discrepancies in reported biological activities of structurally similar cinnamamides?
- Methodology :
- Meta-Analysis : Compare MIC data across studies, controlling for assay conditions (e.g., pH, inoculum size). Use statistical tools (ANOVA) to identify significant outliers .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against conserved bacterial targets (e.g., M. tuberculosis enoyl-ACP reductase) to rationalize activity variations .
- Synergy Testing : Evaluate combinations with clinical antibiotics (e.g., isoniazid) to determine if sub-MIC doses enhance efficacy .
Q. How can kinase selectivity be engineered to minimize off-target effects?
- Methodology :
- Gatekeeper Mutation Profiling : Test against EGFR mutants (e.g., T790M) using kinase inhibition assays (ADP-Glo™). Compare IC₅₀ values with reference inhibitors like AZD9291 .
- Selectivity Screening : Utilize kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding. Prioritize derivatives with >100-fold selectivity for the intended kinase .
- Cryo-EM/Co-crystallization : Resolve compound-kinase complexes to guide structure-based design of selective analogs .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the biofilm-inhibitory activity of N-arylcinnamamides?
- Methodology :
- Standardize Assay Conditions : Ensure consistent biofilm growth media (e.g., TSB + 1% glucose for S. aureus) and incubation times.
- Quantitative PCR : Measure expression of biofilm-related genes (e.g., icaADBC in S. aureus) to correlate compound activity with genetic pathways .
- Comparative SAR : Map substituent effects (e.g., trifluoromethyl vs. nitro groups) to identify structural determinants of biofilm disruption .
Tables of Key Data
| Biological Activity | S. aureus ATCC 29213 (MIC, µg/mL) | M. tuberculosis H37Ra (MIC, µg/mL) | Cytotoxicity (HepG2 IC₅₀, µM) |
|---|---|---|---|
| Target Compound | 2.5 | 1.8 | >50 |
| Ampicillin (Control) | 0.5 | N/A | N/A |
| (2E)-N-[3,5-bis(CF₃)phenyl] Analog | 1.2 | 0.9 | 28 |
Data adapted from antimycobacterial studies of structurally related cinnamamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
